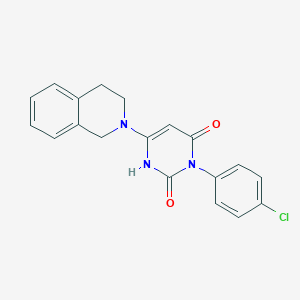

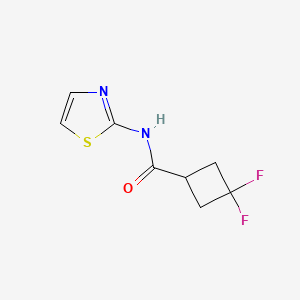

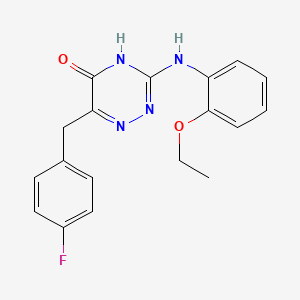

3-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, pyrimidine diones, and dihydroisoquinoline units. These structural features are often seen in molecules with various pharmacological properties, and their synthesis and analysis are of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including Michael addition and aza-Wittig reactions. For instance, the synthesis of novel chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione derivatives was achieved by reacting iminophosphorane with 4-chlorophenyl isocyanate, followed by a reaction with phenols, yielding the desired compounds in moderate to good yields . This suggests that the synthesis of the compound would likely involve similar strategic steps, such as the use of isocyanates and amines, to construct the pyrimidine dione core and attach the chlorophenyl and dihydroisoquinoline moieties.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the geometrical parameters, such as bond angles and lengths, which are crucial for understanding the three-dimensional conformation of the molecules . The molecular structure is also important for predicting the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various analyses, including natural bond orbital (NBO) analysis, frontier molecular orbital (FMO) theory, and Fukui function calculations. These studies help identify potential electrophilic and nucleophilic sites within the molecule, which are important for understanding how the compound might interact with other chemicals or biological macromolecules . Additionally, the transamination of related compounds has been studied, indicating that the compound may also undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, have been investigated using spectroscopic methods and quantum chemical calculations . These properties are indicative of how the compound might behave under different physical conditions and in the presence of various external stimuli. The stability of the molecule can be inferred from hyperconjugative interactions and charge delocalization, as analyzed through NBO studies .

Applications De Recherche Scientifique

Green Synthesis Approaches

A study by Salari et al. (2017) highlights a green and efficient synthesis method for producing trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones. This method involves a one-pot condensation using choline hydroxide as a catalyst, showcasing an environmentally friendly approach to synthesizing pyrimidine derivatives with potential applications in pharmaceuticals and materials science (Salari, Hassanabadi, & Mosslemin, 2017).

Antimicrobial and Antineoplastic Agents

A notable investigation by Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, including structures similar to the specified compound, assessing their potential as anti-inflammatory and analgesic agents. This research underscores the therapeutic potential of pyrimidine and isoquinoline derivatives in addressing pain and inflammation, thus contributing to the development of new pharmaceuticals (Farag et al., 2012).

Radical Cyclization in Chemical Synthesis

Majumdar and Mukhopadhyay (2003) explored the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones through radical cyclization. Their work demonstrates an effective strategy for constructing complex heterocyclic systems, highlighting the versatility of pyrimidine derivatives in synthetic organic chemistry (Majumdar & Mukhopadhyay, 2003).

Material Science Applications

Hussein et al. (2016) synthesized derivatives incorporating the pyrimidine structure for evaluating their efficiency as antioxidants in lubricating greases. This research illustrates the potential industrial application of such compounds in improving the oxidative stability of lubricants, which is crucial for machinery longevity and efficiency (Hussein, Ismail, & El-Adly, 2016).

Photophysical Properties for Sensing Applications

Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives with donor–π–acceptor structures, exhibiting solid-state fluorescence and solvatochromism. These compounds have applications in pH sensing, highlighting the versatility of pyrimidine derivatives in developing new materials for chemical sensing and optical devices (Yan et al., 2017).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c20-15-5-7-16(8-6-15)23-18(24)11-17(21-19(23)25)22-10-9-13-3-1-2-4-14(13)12-22/h1-8,11H,9-10,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFMNXKWNLXMBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-6-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(3-chlorophenyl)urea](/img/structure/B2508945.png)

![2-Chloro-5-{[(2,4-dichlorobenzyl)oxy]methyl}-1,3-thiazole](/img/structure/B2508946.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2508949.png)

![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)